REACTION_CXSMILES
|
[OH-].[Mg+2:2].[OH-].[NH2:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8]>O>[CH2:5]([NH2:4])[CH2:6][S:7]([O-:10])(=[O:9])=[O:8].[CH2:5]([NH2:4])[CH2:6][S:7]([O-:10])(=[O:9])=[O:8].[Mg+2:2] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
NCCS(=O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove most of the water
|
Type
|
ADDITION
|
Details
|
The paste was diluted with 10 ml ethanol
|
Type
|
FILTRATION
|
Details
|
after two hours the solid was collected by filtration
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Mg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |